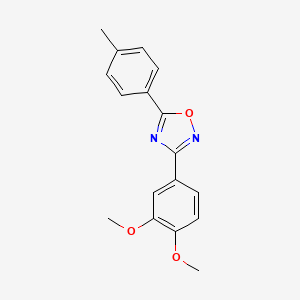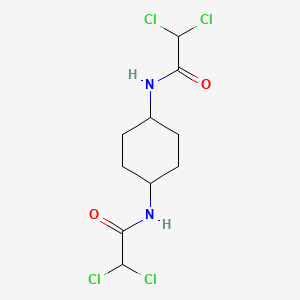![molecular formula C15H10N2O6S B5869944 2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as Sulfasalazine, is a drug that has been used for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon into two active components, sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfasalazine has been widely used in clinical practice for over 50 years and has been shown to be effective in the management of IBD.
Wirkmechanismus
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide is a prodrug that is metabolized in the colon into two active components, sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfapyridine has been shown to have antibacterial effects by inhibiting the growth of certain bacteria such as Escherichia coli and Streptococcus faecalis. 5-ASA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has also been shown to decrease the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of leukocytes to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of sulfasalazine is that it has been extensively studied and has a well-established mechanism of action. It is also relatively inexpensive and widely available. One of the limitations of sulfasalazine is that it has a number of side effects, including nausea, vomiting, and diarrhea. It is also contraindicated in patients with a history of sulfa allergy.
Zukünftige Richtungen
There are a number of future directions for the study of sulfasalazine. One area of research is the development of new formulations of sulfasalazine that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for sulfasalazine, such as other pro-inflammatory cytokines or transcription factors. Finally, there is a need for further clinical studies to evaluate the long-term safety and efficacy of sulfasalazine in the treatment of IBD.
Synthesemethoden
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide is synthesized by the reaction of 4-aminobenzenesulfonamide with 2-hydroxy-1,3-dimethyl-5-pyridinyl)carbonyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final product, sulfasalazine.
Wissenschaftliche Forschungsanwendungen
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has been extensively studied in both in vitro and in vivo experiments. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Eigenschaften
IUPAC Name |
1,3-dioxo-2-(4-sulfamoylphenyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6S/c16-24(22,23)10-4-2-9(3-5-10)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFHQFQVQIXUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)

![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)
![N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5869899.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)
![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5869939.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)


![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)